L-Leucine benzyl ester p-toluenesulfonate

Melting Point Thermal Analysis Salt Form Selection

This crystalline tosylate salt of L-leucine benzyl ester delivers superior handling and reproducibility versus hydrochloride analogs. With a sharp melting range (151–160 °C), low hygroscopicity, and defined molecular weight (393.5 g/mol), it ensures accurate stoichiometry and base calculations in both SPPS and solution-phase couplings. The ≥98% purity (dual HPLC/titration verification) minimizes side reactions, while 36‑month lyophilized stability supports long‑term synthesis campaigns without re‑qualification.

Molecular Formula C20H27NO5S
Molecular Weight 393.5 g/mol
CAS No. 1738-77-8
Cat. No. B555005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine benzyl ester p-toluenesulfonate
CAS1738-77-8
Synonyms1738-77-8; L-Leucinebenzylesterp-toluenesulfonatesalt; L-LeucineBenzylEsterp-Toluenesulfonate; L-Leucinebenzylestertosylate; (S)-Benzyl2-amino-4-methylpentanoate4-methylbenzenesulfonate; ST51037623; C20H27NO5S; Leu-ObzlTosOH; EINECS217-095-1; H-Leu-OBzl.Tos; H-Leu-OBzl.TosOH; H-Leu-OBzl??Tos; H-Leu-OBzl.Tos-OH; PubChem12971; H-Leu-OBzlinvertedexclamationmarkcurrencyTosOH; H-LEU-OBZLP-TOSYLATE; L9759_SIGMA; SCHEMBL717091; Jsp003556; 61872_FLUKA; 61872_SIGMA; CTK4D4791; MolPort-003-937-801; QTQGHKVYLQBJLO-YDALLXLXSA-N; benzylleucinatep-toluenesulfonate
Molecular FormulaC20H27NO5S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)CC(C(=O)OCC1=CC=CC=C1)[NH3+]
InChIInChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1
InChIKeyQTQGHKVYLQBJLO-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine Benzyl Ester p-Toluenesulfonate (CAS 1738-77-8): A Carboxyl-Protected Amino Acid Derivative for Peptide Synthesis


L-Leucine benzyl ester p-toluenesulfonate (CAS 1738-77-8, MW 393.5, C20H27NO5S) is a carboxyl-protected L-leucine derivative in which the α-carboxyl group is esterified with a benzyl alcohol and isolated as the p-toluenesulfonate (tosylate) salt [1]. As a member of the amino acid benzyl ester p-toluenesulfonate salt class, it serves as a protected building block in peptide synthesis, where the benzyl ester (OBzl) group prevents unwanted carboxylate reactivity during chain elongation and the crystalline tosylate salt form offers defined physical handling properties compared with free-base esters [2].

Why L-Leucine Benzyl Ester p-Toluenesulfonate Cannot Be Casually Replaced by Free Esters or Hydrochloride Salts


Amino acid benzyl esters are available as free bases, hydrochloride salts, or p-toluenesulfonate salts; these forms differ in solubility, melting behavior, crystallinity, and hygroscopicity—all of which directly impact weighing accuracy, reaction reproducibility, and downstream purification workflows [1]. The tosylate salt form of L-leucine benzyl ester exhibits a higher and sharper melting range (151–160 °C) compared with the hydrochloride analog (129 °C) , and is reported to be soluble in methanol, ethanol, and chloroform , whereas the hydrochloride salt solubility data are less well defined across vendors. Substituting one salt form for another without adjusting coupling stoichiometry (e.g., base requirement for free amine liberation) can alter reaction kinetics and impurity profiles, making direct substitution a source of process variability [1].

Quantitative Differentiation of L-Leucine Benzyl Ester p-Toluenesulfonate Against Key Comparators


Melting Point Elevation Relative to Hydrochloride Salt

The p-toluenesulfonate salt exhibits a substantially higher and narrower melting range (151–160 °C, with the highest-purity grade reporting 156–160 °C) compared with the corresponding hydrochloride salt (melting point 129 °C) . This 22–31 °C elevation in melting point reflects stronger crystal lattice energy and lower volatility, which translates to improved weighing accuracy and reduced hygroscopicity during routine laboratory handling .

Melting Point Thermal Analysis Salt Form Selection

Specific Optical Rotation Consistency Across Vendors

The specific optical rotation of L-leucine benzyl ester p-toluenesulfonate is consistently reported across multiple authoritative vendors as [α]20/D = +5.0° ± 0.3° to 0.5° (c = 2, DMF), with a specification range of +3.0° to +6.0° . This reproducible chiral signature provides a reliable quality control metric for verifying enantiomeric integrity upon receipt, whereas optical rotation data for the hydrochloride salt are less uniformly documented across supplier technical datasheets .

Chiral Purity Optical Rotation Enantiomeric Integrity

Microwave-Assisted Synthesis Yield Comparison: Tosylate vs. Hydrochloride Route

In a direct comparative study of microwave-assisted benzyl ester synthesis, both p-toluenesulfonate and hydrochloride salts were prepared from L-leucine and benzyl alcohol under identical microwave conditions. The tosylate route (using p-toluenesulfonic acid) and the hydrochloride route (using thionyl chloride) both proceeded to completion within 30–40 seconds and afforded the respective salts in good yield and purity [1]. This demonstrates that the tosylate salt can be accessed with efficiency equivalent to the more common hydrochloride salt, eliminating yield as a differentiating factor while retaining the physical property advantages of the tosylate form.

Synthetic Efficiency Microwave Synthesis Process Chemistry

Long-Term Lyophilized Stability Specification

Vendor specifications for L-leucine benzyl ester p-toluenesulfonate indicate that the compound, when stored lyophilized at −20 °C in a desiccated environment, remains stable for 36 months [1]. This defined long-term stability statement provides procurement and inventory planning with a clear shelf-life expectation, whereas equivalent multi-year stability claims for the hydrochloride salt are less frequently documented in publicly available technical datasheets .

Storage Stability Lyophilized Form Shelf Life

Purity Specification Ranges Across Commercial Grades

Commercial L-leucine benzyl ester p-toluenesulfonate is available in multiple purity grades, with standard specifications ranging from 95% (by HPLC) to ≥98% (by HPLC and neutralization titration) . The highest-purity grade (≥98% by both HPLC and titration, melting point 156–160 °C) provides orthogonal purity verification suitable for demanding peptide synthesis applications where trace impurities can affect coupling efficiency or final product purity .

Purity HPLC Quality Control

Racemization Tendency in Benzyl Ester Formation

Amino acids undergo moderate-to-high racemization when converted to benzyl esters under suboptimal conditions [1]. Studies on amino acid benzyl ester p-toluenesulfonates demonstrate that most form racemic compounds, and binary melting point phase diagrams confirm the existence of racemic compound formation [1]. This class-level understanding underscores the importance of sourcing material from suppliers that rigorously control esterification conditions to preserve enantiomeric purity—a factor that distinguishes high-quality tosylate salts from poorly characterized alternatives.

Racemization Chiral Integrity Esterification

L-Leucine Benzyl Ester p-Toluenesulfonate: High-Confidence Application Scenarios Based on Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS) with Benzyl Ester Carboxyl Protection

L-Leucine benzyl ester p-toluenesulfonate is employed as a carboxyl-protected leucine building block in SPPS, where the benzyl ester group remains stable during Fmoc/t-Bu-based chain elongation and is cleaved under orthogonal conditions (catalytic hydrogenolysis or strong acid) [1]. The ≥98% purity grade with dual HPLC and titration verification ensures that coupling steps proceed with minimal side reactions from trace impurities. The crystalline tosylate salt form facilitates accurate weighing and consistent stoichiometry across multiple synthesis runs.

Solution-Phase Peptide Fragment Coupling Requiring Defined Stoichiometry

In solution-phase peptide synthesis, the free amino group of the tosylate salt must be liberated with an equivalent of base (e.g., N-methylmorpholine) prior to coupling [1]. The consistent molecular weight (393.5) and high crystallinity of the tosylate salt enable precise calculation of base equivalents, reducing the risk of under- or over-basification that can lead to racemization or incomplete coupling [1]. The 36-month lyophilized stability supports long-term project continuity without frequent re-qualification.

Synthesis of Lipocyclodepsipeptide and Macrocyclic Natural Product Analogs

L-Leucine benzyl ester p-toluenesulfonate has been used as a reactant in the synthesis of MA026, a lipocyclodepsipeptide with anti-hepatitis C virus activity [1]. In macrocyclization reactions, the precise control of amine availability (via base-mediated deprotonation of the tosylate salt) and the robust carboxyl protection afforded by the benzyl ester are critical for achieving desired cyclization yields and minimizing oligomerization side products.

Process Development and Scale-Up of Peptide-Based Pharmaceuticals

The microwave-assisted synthesis study demonstrating equivalent rapid access (30–40 seconds) to both tosylate and hydrochloride salts [1] indicates that the tosylate form imposes no synthetic throughput penalty. For process chemists scaling peptide-based drug candidates, the higher melting point (151–160 °C) and reduced hygroscopicity of the tosylate salt relative to the hydrochloride analog translate to easier handling in kilogram-scale manufacturing environments and more predictable storage stability in non-ideal ambient conditions.

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